molecular formula C5H8N2O4S3 B12008900 3-Methylthiophene-2,4-disulfonamide

3-Methylthiophene-2,4-disulfonamide

Cat. No.: B12008900
M. Wt: 256.3 g/mol
InChI Key: XVYGQXDRTUWSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) and Sulfonamide Scaffolds in Medicinal Chemistry and Drug Discovery

Thiophene , a five-membered sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry. researchgate.neteprajournals.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, while its unique electronic properties, conferred by the sulfur atom, enhance its ability to interact with biological targets. eprajournals.commdpi.com Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant effects. researchgate.neteprajournals.comencyclopedia.pub Notably, a recent analysis of FDA-approved drugs between 2013 and 2023 ranked the thiophene moiety fourth among sulfur-containing drugs, with seven new approvals. nih.gov This highlights the continued importance of thiophene in the development of novel therapeutics. nih.govresearchgate.net The versatility of the thiophene ring allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comresearchgate.net

The sulfonamide group (-SO2NH2) is another critical functional group in the arsenal (B13267) of medicinal chemists. researchgate.net Historically recognized for the development of sulfa drugs, the first broadly effective systemic antibacterial agents, the sulfonamide scaffold is now found in a wide array of therapeutic agents beyond antimicrobials. wikipedia.orgimgroupofresearchers.comopenaccesspub.org These include diuretics, hypoglycemic agents, anti-inflammatory drugs, and anticancer therapies. imgroupofresearchers.comopenaccesspub.org The sulfonamide group's ability to act as a stable isostere for carboxylic acids and amides, its hydrogen bonding capabilities, and its role as a strong zinc-binding group contribute to its widespread use in drug design. researchgate.netresearchgate.net In fact, among sulfur-containing drugs, those with sulfonamide and related functionalities hold the top rank with 21 new drug approvals in the last decade. nih.gov

The combination of thiophene and sulfonamide functionalities in a single molecule, as seen in thiophene-based sulfonamides , has proven to be a fruitful strategy in drug discovery. nih.gov These hybrid molecules often exhibit enhanced biological activity, leveraging the synergistic effects of both scaffolds. nih.govresearchgate.net Research has shown that thiophene-based sulfonamides are potent inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases. nih.gov

Overview of Disulfonamide Derivatives within Heterocyclic Systems

The incorporation of two sulfonamide groups, creating a disulfonamide derivative, within a heterocyclic system represents a further step in the structural and functional diversification of these pharmacophores. Heterocyclic disulfonamides have been investigated for various therapeutic applications, with diuretic properties being one of the earliest recognized activities. acs.orgacs.org

The presence of two sulfonamide moieties can significantly influence the molecule's electronic distribution, acidity, and potential for intermolecular interactions, which can lead to enhanced or novel biological activities. For instance, the synthesis of N-methyl pyrrole (B145914) disulfonamides has been reported, demonstrating the feasibility of creating such derivatives from five-membered heterocyclic systems. nih.gov

Within the context of thiophene, the introduction of two sulfonamide groups, as in 3-Methylthiophene-2,4-disulfonamide , presents a unique chemical entity. While specific research on this exact compound is limited in publicly available literature, the foundational principles of thiophene and sulfonamide chemistry suggest its potential for biological activity. The methyl group at the 3-position of the thiophene ring can influence the molecule's lipophilicity and metabolic stability. The positioning of the sulfonamide groups at the 2 and 4 positions will dictate the molecule's three-dimensional structure and its ability to interact with specific biological targets.

The exploration of such disulfonamide derivatives of thiophene and other heterocyclic systems continues to be an active area of research, driven by the quest for more potent and selective therapeutic agents. nih.govmdpi.com The synthesis and biological evaluation of compounds like this compound are crucial steps in expanding the chemical space for drug discovery and understanding the structure-activity relationships of these complex molecules.

Modern Approaches to Thiophene Sulfonamide Synthesis

The synthesis of thiophene sulfonamides has been significantly advanced by the development of modern synthetic techniques that offer improved efficiency, selectivity, and functional group tolerance. These methods provide powerful tools for accessing a wide array of structurally diverse thiophene sulfonamides for various applications.

Multicomponent Reaction Strategies for Thiophene Derivative Formation

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex thiophene derivatives from simple starting materials in a single step. nih.govtandfonline.com These reactions are characterized by their high atom economy and operational simplicity, making them attractive for the rapid generation of molecular diversity. tandfonline.com

One of the most well-known MCRs for thiophene synthesis is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. rsc.orgderpharmachemica.com This reaction provides a straightforward route to 2-aminothiophenes, which are versatile intermediates for the synthesis of various substituted thiophenes, including those bearing sulfonamide groups. rsc.orgresearchgate.net

Recent advancements in MCRs for thiophene synthesis include the use of various catalysts, such as metals and Lewis bases, to improve reaction yields and expand the substrate scope. tandfonline.com For instance, copper-catalyzed MCRs have been developed for the synthesis of tetrasubstituted thiophenes. tandfonline.com Catalyst-free MCRs have also been reported, offering a more environmentally friendly approach to thiophene synthesis. tandfonline.com

Table 1: Examples of Multicomponent Reactions for Thiophene Synthesis

Reaction NameReactantsProductCatalyst/Conditions
Gewald ReactionCarbonyl compound, active methylene nitrile, elemental sulfur2-AminothiopheneBase
Fiesselmann SynthesisThioglycolic acid derivatives, α,β-acetylenic esters3-Hydroxy-2-thiophenecarboxylic acid derivativesBase
Hinsberg Synthesis1,2-Diketones, dialkyl thiodiacetateThiophenecarboxylic acid derivativesSodium or potassium alkoxide

Catalytic Cross-Coupling Methods for Sulfonamide Integration

Catalytic cross-coupling reactions are indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are crucial for the integration of sulfonamide moieties onto the thiophene ring. thieme-connect.comthieme-connect.de These methods typically employ transition metal catalysts, such as palladium and nickel, to facilitate the coupling of a thiophene derivative with a sulfonamide or a sulfonyl-containing precursor. thieme-connect.comhilarispublisher.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds. rsc.orgyoutube.com This reaction can be adapted for the synthesis of arylthiophene sulfonamides by coupling a boronic acid- or boronate ester-functionalized thiophene with an aryl halide bearing a sulfonamide group, or vice versa. rsc.orgresearchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. youtube.com The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the efficiency and selectivity of the reaction. thieme-connect.deresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of sulfonamides. hilarispublisher.comprinceton.eduresearchgate.net Nickel catalysts can promote the coupling of aryl halides or other electrophiles with sulfonamides, providing access to a wide range of N-aryl and N-heteroaryl sulfonamides. thieme-connect.comprinceton.edu

Recent developments in this area include the use of photosensitized nickel catalysis, where the reaction is driven by visible light. princeton.edu This approach allows for the formation of C-N bonds under mild conditions and has been shown to be effective for the sulfonamidation of various aryl and heteroaryl halides. princeton.edu Additionally, "photoless redox" methods have been developed, which utilize carefully designed nickel precatalysts and ligands to achieve C-N cross-coupling without the need for an external photocatalyst. thieme-connect.com

Table 2: Comparison of Palladium and Nickel Catalysis in Sulfonamide Synthesis

FeaturePalladium-Catalyzed CouplingNickel-Catalyzed Coupling
Catalyst Cost HigherLower
Substrate Scope Broad, well-established for aryl halidesBroad, effective for aryl halides and other electrophiles
Reaction Conditions Often requires elevated temperaturesCan be performed under milder conditions, including room temperature
Recent Advances Development of highly active catalysts and ligandsPhotosensitized and "photoless redox" methods

Oxidative Sulfonylation and S-N Bond Formation Reactions

Oxidative sulfonylation and S-N bond formation reactions offer direct and atom-economical routes to sulfonamides, avoiding the need for pre-functionalized starting materials. consensus.appsemanticscholar.org These methods typically involve the in-situ generation of a reactive sulfonyl species from a simple sulfur source, which then reacts with an amine to form the sulfonamide. nih.govorganic-chemistry.org

One common approach involves the oxidative coupling of thiols and amines. semanticscholar.orgnih.gov In this process, the thiol is oxidized to a sulfonyl intermediate, which then undergoes condensation with the amine to form the S-N bond. semanticscholar.org This transformation can be achieved using various oxidants and can also be promoted electrochemically, offering a green and reagent-free alternative. semanticscholar.org

Another strategy utilizes sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), as a source of the sulfonyl group. thieme-connect.comacs.org These reagents can react with amines and other nucleophiles under oxidative conditions to provide sulfonamides and related compounds. thieme-connect.com

Green Chemistry Principles in Thiophene-Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiophene sulfonamides to minimize the environmental impact of these processes. rsc.orgmdpi.comuu.nl This involves the use of safer solvents, renewable starting materials, and more efficient catalytic systems. mdpi.comrsc.org

Key green chemistry strategies in this area include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents. rsc.orgmdpi.com

Catalyst Recovery and Reuse: Developing catalytic systems where the catalyst can be easily separated from the reaction mixture and reused in subsequent reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. nih.gov

Energy Efficiency: Utilizing reaction conditions that require less energy, such as performing reactions at lower temperatures or using microwave irradiation.

Mechanochemistry: Employing solvent-free mechanochemical methods, such as ball milling, to carry out reactions, which can reduce solvent waste and energy consumption. rsc.org

By incorporating these principles, chemists are developing more sustainable and environmentally responsible methods for the synthesis of this compound and other valuable thiophene sulfonamide compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O4S3

Molecular Weight

256.3 g/mol

IUPAC Name

3-methylthiophene-2,4-disulfonamide

InChI

InChI=1S/C5H8N2O4S3/c1-3-4(13(6,8)9)2-12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11)

InChI Key

XVYGQXDRTUWSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3 Methylthiophene 2,4 Disulfonamide Derivatives

High-Resolution Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Methylthiophene-2,4-disulfonamide derivatives, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the thiophene (B33073) ring and the sulfonamide groups.

The analysis of thiophene and its derivatives by FT-IR spectroscopy has established key spectral regions for interpretation primescholars.comspectrabase.comresearchgate.net. The C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹ primescholars.com. The C=C stretching vibrations characteristic of the thiophene ring are expected to appear around 1450 cm⁻¹ researchgate.netresearchgate.net. Furthermore, the in-plane C-H bending vibrations can be found between 1400-1000 cm⁻¹ primescholars.com. The ring deformation of C-S-C in the thiophene moiety is often characterized by a peak around 628 cm⁻¹ researchgate.net.

The sulfonamide group (-SO₂NH₂) also gives rise to distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most prominent and are typically found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide is expected to appear as a sharp peak in the region of 3300-3200 cm⁻¹. The S-N stretching vibration is generally observed in the 940–900 cm⁻¹ region.

For this compound, the presence of the methyl group would introduce additional C-H stretching and bending vibrations. The expected FT-IR data for this compound is summarized in the table below, based on characteristic vibrational frequencies of thiophene and sulfonamide compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300-3200Sulfonamide (-SO₂NH₂)
Aromatic C-H Stretch3100-3000Thiophene Ring
Aliphatic C-H Stretch2980-2850Methyl Group (-CH₃)
Asymmetric S=O Stretch1370–1330Sulfonamide (-SO₂NH₂)
Symmetric S=O Stretch1180–1160Sulfonamide (-SO₂NH₂)
C=C Stretch~1450Thiophene Ring
In-plane C-H Bend1400-1000Thiophene Ring
S-N Stretch940-900Sulfonamide (-SO₂NH₂)
C-S-C Ring Deformation~628Thiophene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals are expected for the methyl protons, the thiophene ring proton, and the amine protons of the sulfonamide groups. The protons of the sulfonamide (-SO₂NH₂) typically appear as a broad singlet in the downfield region, often between δ 10.0 and 12.0 ppm, and its chemical shift can be influenced by solvent and concentration researchgate.net. The single aromatic proton on the thiophene ring is expected to resonate in the region of δ 7.0-8.0 ppm. The methyl group protons attached to the thiophene ring would likely appear as a singlet in the upfield region, around δ 2.0-2.5 ppm rsc.org.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals for the four distinct carbon atoms of the thiophene ring are expected. The chemical shifts of these carbons are influenced by the substitution pattern of the sulfonamide and methyl groups. Aromatic carbons in thiophene derivatives typically resonate in the range of δ 120-150 ppm nih.gov. The carbon atom attached to the sulfur will have a distinct chemical shift. The carbon of the methyl group is expected in the upfield region of the spectrum, typically around δ 15-25 ppm rsc.org.

The expected NMR data for this compound is summarized below, based on known chemical shifts for similar structures nih.govnih.gov.

NucleusAtom TypeExpected Chemical Shift (δ, ppm)
¹H-SO₂NH10.0 - 12.0 (broad singlet)
¹HThiophene-H 7.0 - 8.0 (singlet)
¹H-CH2.0 - 2.5 (singlet)
¹³CThiophene Ring Carbons120 - 150
¹³C-C H₃15 - 25

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of sulfonamides.

In the positive ion mode of ESI-MS, the molecular ion peak [M+H]⁺ would be expected for this compound. A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), resulting in a characteristic neutral loss of 64 Da nih.govnih.gov. This fragmentation can proceed through an intramolecular rearrangement.

Another common fragmentation involves the cleavage of the C-S or S-N bonds. For thiophene-sulfonyl derivatives, fragmentation can be initiated by the loss of the sulfonyl group or cleavage within the thiophene ring researchgate.net. The presence of the methyl group may also lead to specific fragmentation pathways, such as the loss of a methyl radical.

A tentative fragmentation pattern for this compound is outlined below:

Ionm/z (relative to [M+H]⁺)Description
[M+H]⁺M+1Protonated molecular ion
[M+H - SO₂]⁺M+1 - 64Loss of sulfur dioxide
[M+H - SO₂NH₂]⁺M+1 - 80Loss of a sulfonamide group
[Thiophene-CH₃-SO₂]⁺-Fragment containing the thiophene ring and one sulfonyl group

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Geometry

Single-crystal X-ray diffraction analysis of a this compound derivative would precisely determine the geometry of the thiophene ring and the conformation of the two sulfonamide substituents. The analysis would provide accurate measurements of all bond lengths and angles within the molecule. For instance, the C-S bond lengths within the thiophene ring and the S=O and S-N bond lengths of the sulfonamide groups can be determined with high precision iucr.orgnih.gov.

The planarity of the thiophene ring can be assessed, and the torsion angles between the ring and the sulfonamide groups would reveal their spatial orientation. In many sulfonamide crystal structures, the geometry around the sulfur atom is a distorted tetrahedron nih.gov.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in the crystal packing. The N-H protons of the sulfonamide groups are excellent hydrogen bond donors, while the oxygen atoms of the sulfonyl groups are effective hydrogen bond acceptors nih.govacs.orgnih.gov.

Hydrogen Bonding Networks in Solid State

In the solid state, sulfonamides are well-documented to form robust hydrogen-bonding networks, which are primary determinants of their crystal packing. scispace.comresearchgate.net The fundamental structural motif typically involves the sulfonamide group's N-H proton acting as a hydrogen bond donor and the sulfonyl oxygens (O=S=O) serving as acceptors. This interaction commonly leads to the formation of characteristic patterns, such as chains or dimers. researchgate.net

For this compound, which possesses two sulfonamide groups, a highly complex and three-dimensional hydrogen-bonding network would be anticipated. Each -SO₂NH₂ group provides two N-H donors and two oxygen acceptors, creating the potential for extensive intermolecular connections. These interactions would likely form a dense network, significantly influencing the compound's physical properties, such as melting point and solubility. The presence of the thiophene ring's sulfur atom and the methyl group could also introduce weaker C-H···O or C-H···S hydrogen bonds, further stabilizing the crystal lattice. nih.govresearchgate.netmdpi.com

A hypothetical arrangement of these interactions is presented in the table below, based on common bond lengths and angles observed in similar structures.

Table 1: Postulated Hydrogen Bonding Parameters for this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHO=S~ 0.86~ 2.0 - 2.2~ 2.8 - 3.0~ 150 - 170
N-HHN~ 0.86~ 2.1 - 2.3~ 2.9 - 3.1~ 140 - 160
C-H (methyl)HO=S~ 0.98~ 2.4 - 2.6~ 3.3 - 3.5~ 130 - 150
C-H (thiophene)HO=S~ 1.08~ 2.3 - 2.5~ 3.2 - 3.4~ 130 - 150

Note: This data is illustrative and not based on experimental findings for the specific compound.

π-π Stacking Interactions

The thiophene ring in this compound is an aromatic system capable of participating in π-π stacking interactions. These non-covalent interactions, arising from the alignment of π-orbitals between adjacent aromatic rings, are crucial in the stabilization of crystal structures. researchgate.netrsc.org The geometry of these interactions can vary, from a parallel-displaced to a T-shaped or sandwich arrangement, depending on the electronic nature and steric hindrance of the substituents.

Table 2: Hypothetical π-π Stacking Parameters for this compound

Interaction TypeCentroid-to-Centroid Distance (Å)Interplanar Angle (°)Vertical Displacement (Å)
Thiophene-Thiophene~ 3.5 - 4.0~ 0 - 10~ 1.5 - 2.0

Note: This data is illustrative and not based on experimental findings for the specific compound.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.gov By mapping properties such as dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a unique "fingerprint" of the intermolecular contacts can be generated. This allows for the deconvolution of the crystal packing into contributions from different types of interactions (e.g., H···H, O···H, C···H).

For this compound, a Hirshfeld surface analysis would be invaluable for quantifying the relative importance of the strong N-H···O hydrogen bonds versus weaker interactions like C-H···O, C-H···S, and π-π stacking. The analysis would likely reveal a high percentage of O···H and H···H contacts, characteristic of structures dominated by hydrogen bonding. The shape-index and curvedness plots derived from the Hirshfeld surface would further illuminate the nature of the π-π stacking and other subtle packing features. nih.gov

Table 3: Anticipated Contributions to the Hirshfeld Surface for this compound

Contact TypePercentage Contribution (%)
H···H40 - 50
O···H / H···O25 - 35
S···H / H···S5 - 10
C···H / H···C5 - 10
N···H / H···N1 - 5
C···C (π-π)1 - 3

Note: This data is illustrative and not based on experimental findings for the specific compound.

Computational and Quantum Chemical Investigations of 3 Methylthiophene 2,4 Disulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a common approach for predicting molecular properties. researchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For a flexible molecule like 3-Methylthiophene-2,4-disulfonamide, which has rotatable bonds in its sulfonamide groups, multiple low-energy conformations might exist. Conformational analysis would explore these different spatial arrangements to identify the global minimum energy structure, which is crucial for the accuracy of all subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comkyoto-u.ac.jp The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electrical transport properties. mdpi.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following data is illustrative and not based on actual research for this compound.)

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-

Prediction of Spectroscopic Parameters (e.g., Simulated FT-IR, UV-Vis Spectra)

DFT calculations can predict spectroscopic data. Time-dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to excited states. nih.gov This helps identify the maximum absorption wavelengths (λmax). Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical FT-IR spectrum can be generated, which aids in the assignment of experimental spectral peaks to specific vibrational modes, such as S=O stretches or N-H bends. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity and stability. researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (S)

Chemical hardness (η) and its inverse, softness (S), describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com These descriptors provide insight into the stability of the molecule, with harder molecules being generally more stable and less reactive.

Electronic Chemical Potential (μ) and Electrophilicity Index (ω)

The electronic chemical potential (μ) measures the tendency of electrons to escape from a system. The global electrophilicity index (ω), calculated from the chemical potential and hardness, quantifies the energy stabilization when a molecule acquires additional electronic charge from its environment. researchgate.netresearchgate.net It provides a scale for classifying molecules as strong or weak electrophiles.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors (Note: The following data is illustrative and not based on actual research for this compound.)

DescriptorSymbolFormulaValue
Chemical Hardnessη(ELUMO - EHOMO) / 2-
Chemical SoftnessS1 / (2η)-
Electronic Chemical Potentialμ(EHOMO + ELUMO) / 2-
Electrophilicity Indexωμ² / (2η)-

Ionization Potential (I) and Electron Affinity (A)

No published studies were found that specifically calculate the ionization potential or electron affinity of this compound. These parameters, which are crucial for understanding a molecule's reactivity and electronic behavior, have not been determined for this particular compound.

Dipole Moments and Hyperpolarizability

There is no available data on the calculated dipole moment or the first-order hyperpolarizability of this compound. These values are essential for predicting a molecule's interaction with electric fields and its potential for applications in nonlinear optics.

Fukui Functions and Condensed Softness Indices for Local Reactivity

A search for studies on the Fukui functions and condensed softness indices of this compound yielded no specific results. This analysis is critical for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Without dedicated computational studies, the local reactivity of this compound cannot be described.

Advanced Computational Modeling Techniques

Molecular Docking for Ligand-Target Interaction Prediction

No molecular docking studies featuring this compound have been published. Such studies are vital for predicting the binding affinity and interaction patterns of a ligand with a biological target, providing insights into its potential pharmacological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis

There is no information available from molecular dynamics simulations on this compound. These simulations are crucial for understanding the dynamic behavior, conformational changes, and stability of a molecule in a biological environment.

Theoretical Frameworks and Mechanistic Insights into Biological Interactions of Thiophene Sulfonamide Derivatives

Carbonic Anhydrase Inhibition Mechanisms of Sulfonamide Scaffolds

The primary mechanism by which sulfonamide-based compounds exert their biological effect is through the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). researchgate.net CAs are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. researchgate.netnih.gov The sulfonamide group (-SO₂NH₂) is a key pharmacophore, or zinc-binding group (ZBG), responsible for this inhibitory action. researchgate.netnih.gov

The active site of carbonic anhydrase contains a zinc ion (Zn²⁺) essential for its catalytic activity. acs.org This Zn²⁺ ion is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. acs.org The fundamental mechanism of inhibition by primary sulfonamides involves the displacement of this zinc-bound water/hydroxide molecule. acs.org

The sulfonamide inhibitor binds to the enzyme in its anionic, deprotonated form (R-SO₂NH⁻). researchgate.netnih.gov This anion then directly coordinates with the Zn²⁺ ion in a tetrahedral geometry, forming a stable complex. acs.orgnih.gov This binding is further stabilized by a network of hydrogen bonds. For instance, the sulfonamide moiety often forms hydrogen bonds with the side chain of the active site residue Threonine 199 (Thr199), which helps to anchor the inhibitor in place. acs.org

For heterocyclic sulfonamides like those derived from thiophene (B33073), additional interactions can influence the binding mode. Water molecules can further stabilize the enzyme-inhibitor complex. nih.gov The orientation of the thiophene ring within the active site cleft is also critical. Two distinct binding modes have been proposed:

Sulfur "out" : In this orientation, the sulfur atom of the thiophene ring points towards a coordinated water molecule. nih.gov

Sulfur "in" : Here, the sulfur atom is in contact with a hydrophobic region of the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of an inhibitor relates to its biological activity. For thiophene sulfonamides, SAR studies have revealed several key principles for potent carbonic anhydrase inhibition.

The inhibitory power of aromatic and heterocyclic sulfonamides is greatly enhanced by the interaction of hydrogen bond acceptors on the scaffold with hydrophilic residues in the enzyme's active site. nih.gov In the context of 3-Methylthiophene-2,4-disulfonamide, the two sulfonamide groups provide strong zinc-binding anchors, while the methyl group's position and electronic properties influence the orientation and binding affinity.

Studies on related thiophene sulfonamides show that modifications to the thiophene ring can drastically alter inhibitory activity and selectivity against different CA isoforms. For example, compounds with a 2,5-thiophene linkage have shown a bias toward inhibiting the cytosolic isoform hCA II. nih.gov The orientation of the inhibitor is often dictated by hydrophobic interactions with residues such as Val121, Phe131, Val135, and Leu198. nih.gov The presence of bulky substituents can also introduce steric hindrance, potentially reducing activity, as seen with the ortho chlorine atom in some thiazide diuretics. nih.gov

FeatureImpact on CA InhibitionSource
**Primary Sulfonamide Group (-SO₂NH₂) **Essential for coordinating the active site Zn²⁺ ion. researchgate.net
Thiophene Ring Orientation "Sulfur out" vs. "Sulfur in" modes affect interaction with the active site. nih.gov
Ring Substituents Influence hydrophobic interactions and hydrogen bonding, affecting potency and isoform selectivity. nih.govnih.gov
Additional Rings/Tails Can interact with hydrophobic pockets away from the active site, increasing affinity. nih.gov

Rational Design Principles for Sulfonamide-Based Compounds

The development of effective and selective sulfonamide-based drugs relies heavily on rational design principles. These strategies aim to optimize the interaction between the inhibitor and its target enzyme, thereby enhancing efficacy and minimizing off-target effects. rsc.orgnih.gov

Scaffold modification is a cornerstone of modern drug design. nih.gov For thiophene sulfonamides, the thiophene ring serves as a versatile scaffold that can be chemically modified to improve biological targeting. nih.gov

One prominent strategy is the "tail approach," where chemical moieties (tails) are added to the primary sulfonamide scaffold. acs.orgnih.gov These tails are designed to extend into and interact with subpockets at the rim of the enzyme's active site. nih.gov Since the amino acid residues in these subpockets vary among different CA isoforms, this approach can be used to achieve isoform-selective inhibition. nih.gov For a molecule like this compound, one sulfonamide group could act as the primary zinc-binding anchor, while the other could be modified with a "tail" to target specific isoform features.

Another strategy involves creating elongated inhibitors. In one study, researchers designed molecules with two zinc-binding groups separated by a linker. nih.gov This allowed the molecule to bind simultaneously to the zinc ion at the bottom of the active site and to a secondary site at the entrance, resulting in a significant increase in inhibitory potency. nih.gov Computational methods, such as bioisosteric replacement, are also used to design novel inhibitors with improved docking scores within the CAII binding site compared to existing drugs. biorxiv.org

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the pharmacophore of a class of compounds is a critical step in drug design. nih.gov

For thiophene sulfonamides, the core pharmacophoric element for CA inhibition is the primary sulfonamide group, which serves as the essential zinc-binding function. researchgate.net Theoretical and computational approaches are used to refine this basic model. Molecular docking and dynamics simulations can explore the binding modes of thiophene sulfonamide ligands within the enzyme's active site. scilifelab.se These models help rationalize the observed SAR and predict the activity of new derivatives. scilifelab.se

Free energy perturbation methods have been successfully applied to calculate the binding energy of sulfonamide inhibitors to carbonic anhydrase, providing a reliable tool for use in rational drug design. rsc.org By comparing different scaffolds, such as long-chain arylpiperazines and sulfonamides, researchers can develop new pharmacophore models that guide the synthesis of more selective ligands. nih.gov

Theoretical Considerations of Antioxidant Activity in Sulfonamide Derivatives

Beyond enzyme inhibition, sulfonamide derivatives, particularly those incorporating heterocyclic rings like thiophene, have been investigated for their potential antioxidant properties. nih.govnih.gov Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidant agents a significant therapeutic goal. nih.gov

The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The theoretical basis for this activity often relates to the molecule's ability to donate a hydrogen atom or an electron to stabilize a radical species.

For thiophene-based sulfonamides, several structural features are thought to contribute to antioxidant potential:

Electron-Donating Groups : The presence of electron-donating groups, such as an amino (-NH₂) group, on the thiophene ring can increase the resonating electrons, facilitating the trapping of peroxide radicals. nih.gov

Phenolic Moieties : The incorporation of a phenolic hydroxyl (-OH) group is a classic antioxidant pharmacophore. researchgate.net This group can readily donate a hydrogen atom to neutralize free radicals.

Thiazole (B1198619) and Thiosemicarbazone Moieties : The presence of other heterocyclic systems, such as thiazole or thiosemicarbazone, attached to the sulfonamide scaffold has been shown to result in potent antioxidant activities. nih.gov The antioxidant power of these derivatives is influenced by the entire molecular structure, which affects the stability of the resulting radical and the solubility of the compound. nih.gov

Scientific Literature Lacks Specific Data on this compound

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound This compound . While broader research into related structures like thiophene sulfonamide derivatives exists, detailed experimental or theoretical data focusing exclusively on the free radical scavenging mechanisms and computational oxidative stress modulation of this compound is not presently available in the public domain.

General studies on various thiophene and sulfonamide derivatives have indicated that these classes of compounds can possess antioxidant properties. nih.govnih.gov Research often employs methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to evaluate such potential. nih.govnih.gov

Furthermore, computational techniques, particularly Density Functional Theory (DFT), are commonly used to probe the structure-activity relationships of these molecules. nih.govnih.govresearchgate.net These theoretical studies investigate electronic properties like HOMO-LUMO energy gaps to provide insights into molecular stability and reactivity, which can be correlated with potential antioxidant activity. nih.govdigitellinc.commdpi.com The primary mechanisms of radical scavenging considered in such computational analyses include hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). digitellinc.com

However, it must be emphasized that these findings relate to the broader family of thiophene sulfonamides and other derivatives. The specific antioxidant capacity, the precise mechanisms of free radical interaction, and any computational assessments of oxidative stress modulation for this compound have not been subjects of published research. Consequently, the detailed research findings and data tables required to construct an analysis of its biological interactions are absent from current scientific knowledge.

Further research is required to elucidate the specific chemical and biological properties of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Methylthiophene-2,4-disulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of sulfonamide precursors with thiophene derivatives. For example, analogous syntheses of disulfonamide-containing thiophenes (e.g., diethyl 5-substituted-3-methylthiophene-2,4-dicarboxylate) start with refluxing ethanol solutions of amine precursors (e.g., AMD: diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate) with aldehydes like salicylaldehyde for 4 hours under stirring . Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of amine to aldehyde) and controlled evaporation of solvents under reduced pressure. Purification via recrystallization in methanol is critical to isolate high-purity crystals .

Q. How can the molecular structure and crystallinity of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related thiophene disulfonamides, crystals grown via slow evaporation (10 days in methanol) yield triclinic systems (space group P1) with lattice parameters a = 9.481 Å, b = 9.598 Å, and bond lengths (e.g., S1–C8 = 1.730 Å) confirming thiophene ring planarity . Hydrogen bonding (O1···O3 = 3.293 Å) and van der Waals interactions stabilize the 3D lattice. Complementary characterization via NMR (¹H/¹³C) and IR spectroscopy can validate functional groups like sulfonamide (–SO₂NH₂) and methyl-thiophene moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor activity often stem from variations in substituent positioning or assay protocols. For example, Schiff base analogs of thiophene disulfonamides show divergent antibacterial efficacy depending on the electron-withdrawing/donating nature of substituents (e.g., –NO₂ vs. –OCH₃) . To address contradictions:
  • Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal cells).
  • Standardize assays (e.g., MIC values for antimicrobial tests) using reference strains (e.g., E. coli ATCC 25922).
  • Compare molecular docking results with experimental IC₅₀ values to validate target binding (e.g., diuretic drug targets like carbonic anhydrase) .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian or ORCA software can model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer efficiency. For thiophene derivatives, sulfur’s lone pairs and sulfonamide electronegativity significantly influence π-conjugation . Key steps:
  • Optimize geometry at the B3LYP/6-31G(d,p) level.
  • Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonamide nitrogen for electrophilic attacks).
  • Compare simulated UV-Vis spectra (TD-DFT) with experimental data to correlate absorption peaks with electronic transitions .

Q. What experimental designs are optimal for studying the catalytic activity of this compound metal complexes?

  • Methodological Answer : Transition-metal complexes (e.g., Cu(II) or Mn(III)) with thiophene disulfonamide ligands often serve as oxidation catalysts. For example:
  • Synthesize complexes by reacting this compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C .
  • Characterize redox behavior via cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆ electrolyte). Peaks near +0.8 V vs. Ag/AgCl indicate metal-centered oxidation .
  • Test catalytic efficiency in styrene epoxidation using tert-butyl hydroperoxide (TBHP) as an oxidant. Monitor conversion rates via GC-MS and compare turnover frequencies (TOFs) .

Data Analysis and Reproducibility

Q. How should researchers address inconsistent crystallographic data for structurally similar thiophene disulfonamides?

  • Methodological Answer : Inconsistencies in lattice parameters or hydrogen-bonding networks may arise from solvent polarity or crystallization kinetics. To ensure reproducibility:
  • Standardize solvent systems (e.g., methanol for slow evaporation).
  • Use SHELX software for structure refinement, ensuring Rint < 0.05 and wR2 < 0.15 .
  • Cross-validate with Powder X-ray Diffraction (PXRD) to confirm phase purity .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodological Answer : Multivariate regression models (e.g., Partial Least Squares, PLS) can correlate structural descriptors (e.g., Hammett σ constants, LogP) with bioactivity. For example:
  • Derive descriptors from crystallographic data (e.g., bond lengths, torsion angles) .
  • Use QSAR tools like MOE or Schrödinger to build predictive models for diuretic or antitumor activity .
  • Validate models via leave-one-out cross-validation (LOO-CV) and external test sets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.